Boc-Lys(Ac)-AMC
Overview
Description
Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs). Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify HDAC activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.
Mechanism of Action
Target of Action
Boc-Lys(Ac)-AMC primarily targets histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating gene expression and other cellular processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis .
Mode of Action
This compound interacts with HDACs, which remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its bioavailability.
Result of Action
The action of this compound, through its interaction with HDACs, leads to the removal of acetyl groups from lysine residues. This can result in changes in protein conformation and activity, regulation of chromatin structure, and gene expression .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds, such as antimicrobial peptides, can be influenced by factors such as toxicity and cost .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Ac)-AMC is involved in biochemical reactions, particularly as a substrate for histone deacetylases (HDAC) enzymes . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . The interaction between this compound and these enzymes is crucial in maintaining the equilibrium of lysine acetylation on histones .
Cellular Effects
The effects of this compound on cells are primarily related to its role in histone deacetylation. Deacetylation can lead to changes in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with HDAC enzymes. These enzymes remove acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This process can lead to changes in gene expression and influence various cellular functions .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysine acetylation and deacetylation . This process is regulated by HDAC enzymes and is crucial for maintaining the equilibrium of lysine acetylation on histones .
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRDULVNIPNLW-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431743 | |
Record name | Boc-Lys(Ac)-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233691-67-3 | |
Record name | Boc-Lys(Ac)-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?
A1: this compound serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, this compound is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved this compound. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.
Q2: Are there limitations to using this compound to study HDAC activity?
A2: While this compound is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using this compound in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.
- Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.
- Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.
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